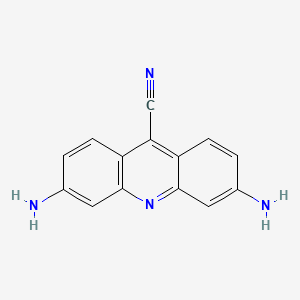

3,6-ジアミノアクリジン-9-カルボニトリル

概要

説明

科学的研究の応用

CTX1 は、特に癌生物学と治療の分野において、科学研究にいくつかの用途があります。 CTX1 は、さまざまな癌細胞においてアポトーシスを誘導したり、増殖を抑制することが示されており、循環するヒト初代白血病の動物モデルにおける単剤療法として有望な活性を示しています . さらに、CTX1 は、p53 活性化のメカニズムと癌における HdmX の役割を研究するための研究で使用されます .

作用機序

CTX1 は、HdmX に直接結合して p53-HdmX 複合体の形成を防ぐことで作用を発揮します . この結合は、DNA 損傷に依存しない方法で p53 の急速な誘導をもたらし、細胞周期停止またはアポトーシスにつながります . CTX1 の分子標的は HdmX であり、関連する経路は p53 シグナル伝達経路です .

類似の化合物との比較

CTX1 は、HdmX を特異的に標的にし、p53 の抑制を克服する能力が特徴です . 類似の化合物には、Nutlin-3 があり、Hdm2-p53 相互作用を阻害しますが、HdmX のレベルが高い腫瘍では効果が低くなります . その他の関連する化合物には、さまざまな p53 アクチベーターと HdmX 阻害剤がありますが、CTX1 はその特定の作用機序と強力な抗癌活性によって際立っています .

類似の化合物のリスト:- Nutlin-3

- p53 アクチベーター

- HdmX 阻害剤

生化学分析

Biochemical Properties

3,6-Diaminoacridine-9-carbonitrile plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with the epidermal growth factor receptor tyrosine kinase domain (EGFR-TKD), a critical protein in cancer therapeutics . The interaction between 3,6-Diaminoacridine-9-carbonitrile and EGFR-TKD involves binding affinity and stability, which are essential for its potential use in cancer treatment. Additionally, 3,6-Diaminoacridine-9-carbonitrile exhibits bacteriostatic properties, making it effective against many Gram-positive bacteria .

Cellular Effects

The effects of 3,6-Diaminoacridine-9-carbonitrile on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 3,6-Diaminoacridine-9-carbonitrile has demonstrated efficacy against lung cancer cell lines, including A549, Hop-62, and H-1299 . It also impacts DNA intercalation, which can disrupt DNA synthesis and lead to mutations, thereby affecting cellular replication and function .

Molecular Mechanism

At the molecular level, 3,6-Diaminoacridine-9-carbonitrile exerts its effects through various mechanisms. One of the primary mechanisms is its binding interaction with biomolecules such as EGFR-TKD. This interaction involves a significant binding affinity, which challenges conventional lung cancer medications . Additionally, 3,6-Diaminoacridine-9-carbonitrile can intercalate into DNA, disrupting its helical structure and affecting gene expression . These molecular interactions are crucial for understanding the therapeutic potential of this compound.

Temporal Effects in Laboratory Settings

The temporal effects of 3,6-Diaminoacridine-9-carbonitrile in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown remarkable stability in molecular dynamics simulations, indicating its potential for sustained therapeutic effects

Dosage Effects in Animal Models

The effects of 3,6-Diaminoacridine-9-carbonitrile vary with different dosages in animal models. Studies have shown that this compound exhibits threshold effects, where its efficacy and toxicity are dose-dependent . At higher doses, 3,6-Diaminoacridine-9-carbonitrile can exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications.

Metabolic Pathways

3,6-Diaminoacridine-9-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. This compound’s role in metabolic pathways is critical for understanding its overall impact on cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 3,6-Diaminoacridine-9-carbonitrile within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the localization and accumulation of the compound, which are essential for its therapeutic efficacy . Understanding these transport mechanisms is crucial for optimizing the delivery and effectiveness of 3,6-Diaminoacridine-9-carbonitrile in clinical settings.

Subcellular Localization

The subcellular localization of 3,6-Diaminoacridine-9-carbonitrile plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how 3,6-Diaminoacridine-9-carbonitrile exerts its effects at the cellular level and for developing targeted therapeutic strategies.

準備方法

合成経路および反応条件: CTX1 の合成には、コア構造の調製から始まるいくつかのステップが含まれます。 母液調製法には、薬剤 2 mg をジメチルスルホキシド (DMSO) 50 μL に溶解する方法が含まれ、母液濃度は 40 mg/mL になります . 特定の合成経路および反応条件の詳細については、文献では簡単に手に入りません。

工業生産方法: CTX1 の工業生産方法は十分に文書化されていません。治療薬としての可能性を考えると、高い純度と収率を確保するために、スケーラブルな合成経路と精製プロセスが開発されている可能性があります。

化学反応の分析

反応の種類: CTX1 は、主に標的タンパク質 HdmX との結合反応を起こします。 治療上の文脈では、酸化、還元、または置換などの典型的な化学反応は起こりません .

一般的な試薬と条件: CTX1 の調製に使用される主な試薬は、ジメチルスルホキシド (DMSO) であり、これは化合物を溶解してさらなる使用のために使用されます . その結合反応の条件は、細胞環境内の生理学的条件を含みます。

形成される主な生成物: CTX1 と HdmX の相互作用から形成される主な生成物は、p53-HdmX 複合体の阻害であり、p53 の活性化につながり、その後、癌細胞におけるアポトーシスの誘導または増殖の抑制が起こります .

類似化合物との比較

CTX1 is unique in its ability to specifically target HdmX and overcome its suppression of p53 . Similar compounds include Nutlin-3, which disrupts the Hdm2-p53 interaction but is less effective in tumors with high levels of HdmX . Other related compounds include various p53 activators and HdmX inhibitors, but CTX1 stands out due to its specific mechanism of action and potent anti-cancer activity .

List of Similar Compounds:- Nutlin-3

- p53 activators

- HdmX inhibitors

特性

IUPAC Name |

3,6-diaminoacridine-9-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4/c15-7-12-10-3-1-8(16)5-13(10)18-14-6-9(17)2-4-11(12)14/h1-6H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMGFEMNXBLDKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C3C=C(C=CC3=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。